molecular formula C19H18N4O3S2 B12010845 Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 573973-78-1

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Katalognummer: B12010845
CAS-Nummer: 573973-78-1
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: PCRKRSIDPQYBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the synthesis of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide.

    Thioether Formation: The thiophene moiety is introduced via a nucleophilic substitution reaction where the triazole derivative reacts with thiophene-2-thiol.

    Amidation: The resulting compound is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the amide linkage.

    Final Esterification: The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of an epoxide, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has shown potential as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer cell proliferation, making this compound a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the thiophene moiety can interact with various receptors. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Methyl 4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Uniqueness

Compared to similar compounds, Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it particularly effective in applications where other triazole derivatives may not be as potent.

Biologische Aktivität

Methyl 4-(2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its unique structural features, which include a methyl ester group, an acetamido linkage, and a triazole derivative with a thiophene moiety. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3S2, with a molecular weight of approximately 414.50 g/mol. The compound's structure can be represented as follows:

Molecular Structure C19H18N4O3S2\text{Molecular Structure }\quad \text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}_{2}

Biological Activities

Antimicrobial Activity
Research indicates that compounds containing the triazole and thiophene moieties often exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have been reported to possess antifungal and antibacterial activities. A study demonstrated that triazole-thione compounds showed promising results against various microbial strains, suggesting that this compound may also exhibit similar properties .

Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with triazole rings have shown effectiveness against human colon cancer cells (HCT 116), with some exhibiting IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action is thought to involve the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the triazole and thiophene groups enhances its binding affinity to enzymes and receptors involved in disease processes. Interaction studies are essential for understanding these mechanisms and could lead to the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1,2,4-Triazole derivativesContains a triazole ringAntifungal, anticancer
Thiophene-based compoundsIncorporates thiophene moietyAntimicrobial
Acetamide derivativesFeatures an acetamide groupPotential enzyme inhibitors

This table highlights that the unique combination of functional groups in this compound could provide enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies underscore the significance of triazole derivatives in medicinal chemistry:

  • Antituberculosis Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis. Although some compounds were less active than rifampicin, others showed promising inhibition rates .
  • Antioxidant Properties : Research has indicated that certain triazole-thione compounds possess strong antioxidant capabilities, which may contribute to their overall therapeutic potential .
  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Eigenschaften

CAS-Nummer

573973-78-1

Molekularformel

C19H18N4O3S2

Molekulargewicht

414.5 g/mol

IUPAC-Name

methyl 4-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H18N4O3S2/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24)

InChI-Schlüssel

PCRKRSIDPQYBKF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.